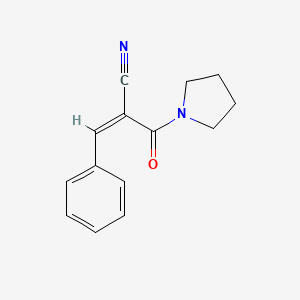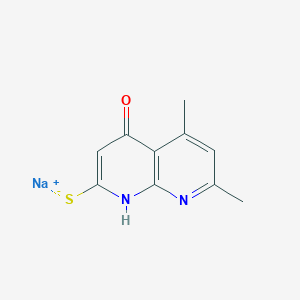
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate, also known as DMOT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOT is a member of the naphthyridine family and has a molecular formula of C12H9N2NaO2S.
Mecanismo De Acción
The mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase II and cathepsin B, which are involved in cancer cell growth and proliferation. sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has also been shown to induce the production of reactive oxygen species, which can lead to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several potential future directions for research on sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate. One area of interest is its use in combination with other anticancer agents to enhance their efficacy. Another potential direction is the development of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate derivatives that may have improved anticancer activity or reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate and its potential therapeutic applications in other diseases.
Métodos De Síntesis
The synthesis of sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate involves the reaction of 2-amino-3,5-dimethylpyridine with carbon disulfide and sodium hydroxide. The resulting product is then treated with acetic anhydride to yield sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate as a yellow crystalline powder.
Aplicaciones Científicas De Investigación
Sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
IUPAC Name |
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS.Na/c1-5-3-6(2)11-10-9(5)7(13)4-8(14)12-10;/h3-4H,1-2H3,(H2,11,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXQWHBXAUSJAW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)C=C(N2)[S-])C.[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
sodium;5,7-dimethyl-4-oxo-1H-1,8-naphthyridine-2-thiolate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)
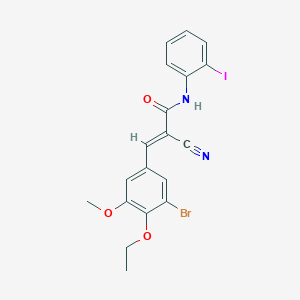
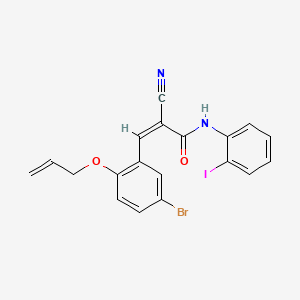
![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)
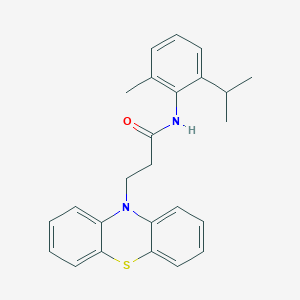
![3-[[(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B7466704.png)


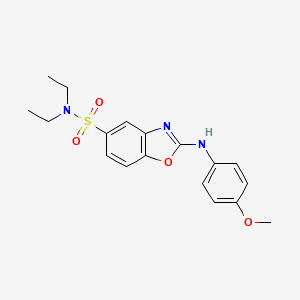
![(Z)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-iodo-5-methoxyphenyl]prop-2-enamide](/img/structure/B7466735.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466756.png)
![(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-N-methyl-N-(1-methylpiperidin-4-yl)prop-2-enamide](/img/structure/B7466763.png)
![(Z)-3-[2-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7466772.png)
